molecular formula C20H13F2N3O B6578186 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-79-9

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6578186
CAS No.: 850930-79-9
M. Wt: 349.3 g/mol
InChI Key: CRGTWLUQGXXSAG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluorobenzamide group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and time, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative used to treat insomnia, containing an imidazo[1,2-a]pyridine core.

    Alpidem: An anxiolytic with a similar core structure.

    Saripidem: Another sedative with an imidazo[1,2-a]pyridine core.

Uniqueness

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to the presence of the difluorobenzamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy and selectivity in its applications .

Properties

IUPAC Name

2,6-difluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-9-6-10-15(22)17(14)20(26)24-19-18(13-7-2-1-3-8-13)23-16-11-4-5-12-25(16)19/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGTWLUQGXXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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